Tert-butyl 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate is a complex organic compound that features a quinazolinone moiety linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often involving piperidine derivatives and appropriate leaving groups.
Introduction of the Tert-butyl Group: The tert-butyl group is usually introduced through esterification reactions using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazolinone and piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound is used in studies investigating its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor in the production of other complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- N-Boc-4-piperidone
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate is unique due to the presence of both the quinazolinone and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
tert-butyl 4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-14-21-17-8-6-5-7-16(17)18(24)23(14)13-15-9-11-22(12-10-15)19(25)26-20(2,3)4/h5-8,15H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVWTSVAXWTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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